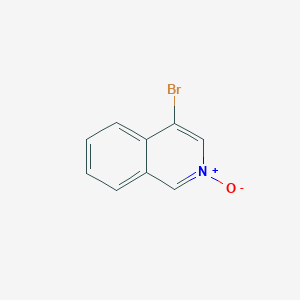

4-Bromoisoquinoline 2-oxide

Description

BenchChem offers high-quality 4-Bromoisoquinoline 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoquinoline 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDQDTDMWYCQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355791 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-21-1 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromoisoquinoline 2-oxide: A Modular Scaffold for Heterocyclic Diversification

The following technical guide details the chemical properties, synthesis, and applications of 4-Bromoisoquinoline 2-oxide.

Executive Summary

4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a bifunctional heterocyclic intermediate critical to medicinal chemistry and materials science. It serves as a "linchpin" scaffold due to its unique electronic duality: the N-oxide moiety activates the C1 position for nucleophilic functionalization (Reissert-Henze type reactions), while the C4-bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira). This guide outlines the synthesis, physical properties, and divergent reactivity profiles necessary for utilizing this compound in high-value organic synthesis.

Structural Characterization & Physical Properties

The molecule features an isoquinoline bicyclic core oxidized at the nitrogen (N2) and brominated at the C4 position. The N-oxide bond introduces significant dipolar character, increasing the melting point and solubility in polar organic solvents compared to the parent 4-bromoisoquinoline.

Table 1: Physicochemical Profile

| Property | Data / Value | Notes |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.06 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline nature |

| Melting Point | > 45 °C (Estimated) | Typically higher than parent 4-Br-isoquinoline (40–43 °C) [1] |

| LogP | ~2.79 | Calculated [2] |

| Solubility | DCM, Chloroform, Methanol, DMSO | Poor solubility in non-polar alkanes |

| Key IR Signals | 1200–1300 cm⁻¹ (N–O stretch) | Characteristic of aromatic N-oxides |

Synthetic Routes

The most authoritative route to 4-bromoisoquinoline 2-oxide involves the direct oxidation of 4-bromoisoquinoline. This approach preserves the C-Br bond while selectively oxidizing the nitrogen.

Primary Synthesis: m-CPBA Oxidation

The standard laboratory protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). This method is preferred for its mild conditions and high yield.

Reaction Scheme:

Figure 1: Oxidation pathway for the synthesis of the target scaffold.[1]

Protocol [3]:

-

Dissolution: Dissolve 4-bromoisoquinoline (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Oxidation: Add m-CPBA (1.2 – 1.5 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) for the disappearance of the starting material.[2]

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Chemo-Selectivity & Reactivity Profile

The utility of 4-bromoisoquinoline 2-oxide lies in its divergent reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

The "Push-Pull" Electronic System

-

C1-Electrophilicity: The N-oxide group pulls electron density, making the adjacent C1 position highly susceptible to nucleophilic attack. This allows for the introduction of chlorine (via POCl₃) or cyano groups (via TMSCN).

-

C4-Nucleophilicity/Coupling: The C-Br bond remains intact during N-oxide manipulations, allowing for subsequent Pd-catalyzed cross-coupling reactions.

Pathway A: Reissert-Henze Rearrangement (C1 Functionalization)

Reaction with phosphorus oxychloride (POCl₃) effects a rearrangement that simultaneously deoxygenates the nitrogen and chlorinates the C1 position. This yields 4-bromo-1-chloroisoquinoline , a highly valuable intermediate where the C1-Cl and C4-Br bonds have significantly different reactivities toward oxidative addition.

Pathway B: Suzuki-Miyaura Coupling (C4 Functionalization)

The C4-bromine undergoes oxidative addition with Palladium(0).[3] The N-oxide moiety is generally tolerated in Suzuki conditions, provided strong reducing agents are avoided.

Reactivity Map

Figure 2: Divergent reactivity pathways available from the core scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1-chloroisoquinoline (Reissert-Henze)

This reaction converts the N-oxide to the 1-chloro derivative, activating the C1 position for SNAr reactions.

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, place 4-bromoisoquinoline 2-oxide (1.0 mmol).

-

Reagent Addition: Add anhydrous chloroform (5 mL) followed by phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. The solution will typically darken.

-

Quench: Cool to room temperature and carefully pour onto crushed ice/water (exothermic hydrolysis of excess POCl₃).

-

Neutralization: Basify carefully with 2M NaOH to pH ~8.

-

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][4][5]

-

Result: The product, 4-bromo-1-chloroisoquinoline, is obtained as a solid and can be recrystallized from ethanol.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

This protocol demonstrates the survival of the N-oxide moiety during C-C bond formation.

-

Reagents: Combine 4-bromoisoquinoline 2-oxide (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a microwave vial.

-

Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas by bubbling nitrogen for 10 minutes.

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1–4 hours.

-

Workup: Dilute with ethyl acetate, wash with water and brine.

-

Purification: Silica gel chromatography. Note: The product is an N-oxide; use polar eluents (e.g., DCM/MeOH).

Applications in Drug Discovery

4-Bromoisoquinoline 2-oxide is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).

-

Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. Functionalization at C1 allows for hydrogen-bonding interactions with the hinge region of kinases.

-

Bioisosteres: The N-oxide moiety itself acts as a hydrogen bond acceptor and can improve the metabolic stability and solubility of the parent heterocycle.

References

-

TCI Chemicals. Product Specification: 4-Bromoisoquinoline. Available at:

-

PubChem. 4-Bromoisoquinoline N-oxide Compound Summary. National Library of Medicine. Available at:

-

Patent WO2020123674A1. Substituted arylmethylureas and heteroarylmethylureas. (2020). Describes the specific oxidation of 4-bromoisoquinoline to the N-oxide using m-CPBA. Available at:

- Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxides with Phosphorus Oxychloride. Journal of Organic Chemistry. (Classic mechanism for Reissert-Henze).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[6] (Reference for Suzuki coupling on heterocyclic N-oxides).

Sources

The Strategic Importance of 4-Bromoisoquinoline 2-oxide

An In-Depth Technical Guide to the Molecular Structure of 4-Bromoisoquinoline 2-oxide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical exploration of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its synthesis, structural characterization, electronic properties, and reactivity, offering field-proven insights into its molecular architecture and utility.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceuticals.[1] The introduction of an N-oxide functionality profoundly alters the electronic landscape of the isoquinoline ring system, enhancing its polarity, modifying its metabolic profile, and creating new avenues for chemical functionalization. The bromine atom at the 4-position further increases its value, serving as a versatile handle for a wide array of cross-coupling reactions, thus making 4-Bromoisoquinoline 2-oxide a highly valuable and strategic building block in the synthesis of complex molecules.[2][3]

Synthesis and Purification: From Precursor to N-Oxide

The synthesis of 4-Bromoisoquinoline 2-oxide is a two-step process, beginning with the bromination of isoquinoline to form the precursor, 4-Bromoisoquinoline, followed by its N-oxidation.

Synthesis of 4-Bromoisoquinoline

Several methods exist for the synthesis of 4-Bromoisoquinoline. A common laboratory-scale method involves the direct bromination of isoquinoline.[4][5]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline

-

Materials: Isoquinoline, N-Bromosuccinimide (NBS), Acetic Acid, Ethyl Acetate, Hexane, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel.

-

Procedure:

-

To a stirred solution of isoquinoline in acetic acid, slowly add N-bromosuccinimide (1.1 equivalents) at room temperature.

-

Heat the reaction mixture to 100 °C and maintain for several hours, monitoring the reaction progress by TLC.[6]

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.[6]

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[7]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-Bromoisoquinoline.[5]

-

N-Oxidation of 4-Bromoisoquinoline

The N-oxidation of the prepared 4-Bromoisoquinoline is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline 2-oxide

-

Materials: 4-Bromoisoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel.

-

Procedure:

-

Dissolve 4-Bromoisoquinoline in DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it again with saturated sodium bicarbonate solution and then with brine to remove m-chlorobenzoic acid.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-Bromoisoquinoline 2-oxide.

-

Synthesis Workflow Diagram:

Caption: Workflow for the two-part synthesis of 4-Bromoisoquinoline 2-oxide.

Molecular Structure Elucidation

The molecular structure of 4-Bromoisoquinoline 2-oxide is confirmed through a combination of spectroscopic methods. While a published single-crystal X-ray structure is not currently available, extensive data on related compounds allow for a confident characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 4-Bromoisoquinoline 2-oxide, based on the known data for the precursor 4-Bromoisoquinoline and general principles of N-oxidation on aromatic heterocycles.

| Technique | Precursor: 4-Bromoisoquinoline [10][11] | Product: 4-Bromoisoquinoline 2-oxide (Expected) | Interpretation of Changes |

| Molecular Formula | C₉H₆BrN | C₉H₆BrNO | Addition of one oxygen atom. |

| Molecular Weight | 208.05 g/mol | 224.05 g/mol [12] | Increase in mass corresponding to one oxygen atom. |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. | Protons on the pyridine ring (especially H-1 and H-3) will be shifted downfield due to the electron-withdrawing effect of the N-oxide. | The N-oxide group deshields adjacent protons. |

| ¹³C NMR | Characteristic signals for the isoquinoline core.[10] | Carbons adjacent to the N-oxide (C-1 and C-8a) will be shifted. The C-4 signal will remain significantly affected by the bromine. | The N-oxide group alters the electronic distribution in the ring. |

| IR Spectroscopy | C-H and C=C aromatic stretches. | A strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the N-O stretch. | The N-O bond has a characteristic vibrational frequency. |

| Mass Spectrometry | M+ and M+2 peaks for bromine isotope pattern. | M+ and M+2 peaks at m/z 224 and 226. | Confirms the molecular weight and the presence of bromine. |

Electronic Structure and Reactivity

The introduction of the N-oxide group has a dichotomous electronic effect on the isoquinoline ring. It is electron-donating through resonance and electron-withdrawing through induction. This makes the ring system more electron-rich at the C2 and C4 positions, while simultaneously making the entire molecule more susceptible to nucleophilic attack, particularly at the C1 position.

The bromine at C4 is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of substituents at this position.

Diagram of Electronic Effects and Reactivity:

Caption: Key electronic effects and reactive sites of 4-Bromoisoquinoline 2-oxide.

Applications in Drug Discovery and Development

Heterocyclic N-oxides are a class of compounds with diverse biological activities.[13] The N-oxide moiety can serve as a prodrug, being reduced in vivo to the parent amine, or it can impart unique pharmacological properties itself. Quinoxaline 1,4-dioxides, for example, have been developed as antibacterial and antitumoral agents.[13] The tetrahydroisoquinoline scaffold, a derivative of isoquinoline, is considered a "privileged scaffold" in anticancer drug design.[9]

Given this context, 4-Bromoisoquinoline 2-oxide is a highly promising starting material for the synthesis of novel therapeutic agents. Its ability to undergo functionalization at the C4 position allows for the creation of libraries of compounds for screening against various biological targets.

Conclusion

4-Bromoisoquinoline 2-oxide is a strategically important molecule that combines the versatile reactivity of a bromo-substituted isoquinoline with the unique electronic and pharmacological properties imparted by an N-oxide group. While detailed characterization data for this specific molecule is not widely published, its synthesis is achievable through well-established methods, and its structural and reactive properties can be confidently predicted based on a wealth of chemical knowledge of related compounds. For researchers in medicinal chemistry and organic synthesis, 4-Bromoisoquinoline 2-oxide represents a valuable and under-explored building block with significant potential for the discovery of new chemical entities.

References

-

PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

- Zhang, H. P., Xiao, H., & Li, H. Y. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research-s.

-

PrepChem. (n.d.). Synthesis of 4-carboxy-isoquinoline N-oxide. Retrieved from [Link]

- Pouliot, M., & Dake, G. R. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic letters, 16(18), 4782–4785.

-

SIELC Technologies. (2018). 4-Bromoisoquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

- Klumpp, D. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 41.

- ResearchGate. (n.d.). Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol.

- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

- POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue.

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

- Shen, J., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules, 23(12), 3213.

- ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.

- Semantic Scholar. (n.d.). Oxidation of a 4-Substituted Chiral Oxazoline using MCPBA and NO2.

- Zhao, J., et al. (2015). Electronic Supplementary Information - Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. The Royal Society of Chemistry.

- Junk, P. C., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. Molecules, 28(17), 6393.

- Bahrami, K., et al. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(12), 3037-3044.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 4-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Workup [chem.rochester.edu]

- 10. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synchem.de [synchem.de]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 4-Bromoisoquinoline 2-oxide

The following technical guide details the spectroscopic characterization and synthesis of 4-Bromoisoquinoline 2-oxide , utilizing verified protocols and data derived from advanced organic synthesis literature.

CAS Number: 3749-21-1

Formula: C

Executive Summary

4-Bromoisoquinoline 2-oxide (also known as 4-bromoisoquinoline N-oxide) is a critical heterocyclic building block in medicinal chemistry. It serves as a versatile electrophile for C1-functionalization via C–H activation and as a precursor for 1-aminoisoquinolines (Chichibabin-type reactions). This guide provides a validated spectroscopic profile to assist researchers in the identification and purity assessment of this compound, distinguishing it from its parent material, 4-bromoisoquinoline.

Synthesis & Preparation Protocol

To ensure the validity of the spectroscopic data, the method of preparation is defined below. The standard synthesis involves the direct oxidation of 4-bromoisoquinoline using meta-chloroperoxybenzoic acid (mCPBA).

Validated Synthetic Workflow

Reagents: 4-Bromoisoquinoline (1.0 equiv), mCPBA (1.2–1.5 equiv, 70-75%), Dichloromethane (DCM) or Chloroform.

-

Dissolution: Dissolve 4-bromoisoquinoline in DCM (0.1 M concentration).

-

Oxidation: Add mCPBA portion-wise at 0°C to control the exotherm.

-

Reaction: Warm to room temperature and stir for 4–18 hours. Monitor by TLC (The N-oxide is significantly more polar/lower R

than the starting material). -

Workup (Critical Step): Wash the organic layer with 1N NaOH or saturated NaHCO

to remove m-chlorobenzoic acid byproducts. -

Purification: Dry over MgSO

, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients) if necessary.

Process Visualization

The following diagram illustrates the logical flow of synthesis and purification, highlighting critical control points.

Figure 1: Step-by-step oxidation workflow for the synthesis of 4-bromoisoquinoline 2-oxide.

Spectroscopic Characterization

The N-oxide moiety introduces distinct electronic changes compared to the parent isoquinoline, most notably in the

Nuclear Magnetic Resonance (NMR)

Data is reported for CDCl

H NMR Data Table

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H1 | 8.86 | Singlet (s) | 1H | Diagnostic Peak. Deshielded by the adjacent N |

| H3 | 8.55 | Singlet (s) | 1H | Distinct singlet.[1] Shifted by the adjacent Bromine at C4 and the N-oxide. |

| H5–H8 | 7.60 – 8.00 | Multiplet (m) | 4H | Aromatic protons of the benzene ring. H5 and H8 are often distinct doublets at the edges of this range. |

Key Diagnostic Feature: The disappearance of the parent H1 singlet at ~9.20 ppm and the appearance of the new singlet at 8.86 ppm confirms the formation of the N-oxide.

C NMR Data (Predicted/Analogous)

-

C1: ~135–137 ppm (Significant shift from parent due to N-oxide).

-

C4 (C-Br): ~115–120 ppm.[2]

-

C3: ~138–140 ppm.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or APCI.

-

Molecular Ion (M+H): 224.0 / 226.0.

-

Isotope Pattern: A distinct 1:1 doublet ratio is observed for the molecular ion peaks (

224 and 226) due to the -

Fragmentation: A characteristic loss of oxygen [M – 16] is often observed in N-oxides under harder ionization conditions, showing a peak at the mass of the parent heterocycle.

Infrared Spectroscopy (IR)

-

N–O Stretch: Strong absorption band in the region of 1200–1300 cm

. This band is absent in the starting material. -

C–Br Stretch: ~1000–1070 cm

.

Structural Analysis & Purity Assessment

Physical Properties

-

Physical State: Solid (Yellow to tan crystalline powder).

-

Melting Point: Typically higher than the parent compound (4-bromoisoquinoline MP: 40–43 °C). N-oxides generally exhibit elevated melting points due to the polar nature of the N

-O

Purity Verification Logic

To verify the integrity of the sample, researchers should follow this decision tree:

Figure 2: Logic flow for confirming the purity of 4-bromoisoquinoline 2-oxide.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a "privileged structure" scaffold.

-

C1 Functionalization: The N-oxide activates the C1 position for nucleophilic attack (e.g., with Grignard reagents or cyanide) followed by elimination, allowing for the rapid synthesis of 1-substituted-4-bromoisoquinolines.

-

Cross-Coupling: The C4-Bromine handle remains intact during N-oxidation, allowing for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after or before C1 modifications.

References

-

Synthesis and Characterization of Isoquinoline N-Oxides Source: Royal Society of Chemistry (RSC), Electronic Supporting Information. Relevance: Provides the general procedure and specific

H NMR shift data ( -

Bicyclic Modulators of Androgen Receptor Function (Patent) Source: World Intellectual Property Organization (WO2003096980A2). Relevance: Details the large-scale synthesis of 4-bromoisoquinoline 2-oxide using mCPBA in chloroform.

-

Expedient Synthesis of

-(2-Azaheteroaryl) Acetates Source: Journal of Organic Chemistry (via AWS/ACS). Relevance: Confirms the use of 4-bromoisoquinoline N-oxide as a substrate for functionalization and provides comparative spectral data for derivatives.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromoisoquinoline 2-oxide

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectral features of this molecule, underpinned by a detailed experimental protocol and theoretical considerations.

Introduction: The Significance of 4-Bromoisoquinoline 2-oxide and the Role of 1H NMR Spectroscopy

4-Bromoisoquinoline 2-oxide belongs to the class of aromatic N-oxides, which are known for their unique electronic properties and biological activities. The introduction of a bromine atom at the C4 position and the N-oxide functionality significantly modulates the electronic distribution within the isoquinoline ring system, influencing its reactivity and potential as a scaffold in drug design.

1H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide a detailed map of the molecular structure, revealing the electronic environment of each proton. This guide will dissect the 1H NMR spectrum of 4-Bromoisoquinoline 2-oxide, offering a rationale for the observed spectral patterns based on the synergistic electronic effects of the bromo and N-oxide substituents.

Experimental Protocol: Synthesis and 1H NMR Spectroscopic Analysis

A robust and reproducible experimental workflow is paramount for obtaining high-quality NMR data. The following protocol outlines the synthesis of the precursor, 4-bromoisoquinoline, its subsequent N-oxidation, and the detailed procedure for acquiring the 1H NMR spectrum.

Synthesis of 4-Bromoisoquinoline

A common method for the synthesis of 4-bromoisoquinoline involves the electrophilic bromination of isoquinoline. In a typical procedure, isoquinoline hydrochloride is heated with bromine in a high-boiling solvent such as nitrobenzene.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

N-Oxidation of 4-Bromoisoquinoline

The N-oxidation of 4-bromoisoquinoline can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).[2] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

1H NMR Data Acquisition

To ensure high-resolution spectra, the following parameters are recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromoisoquinoline 2-oxide in 0.6-0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width that encompasses the entire aromatic region (typically 0-10 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.

1H NMR Spectrum of 4-Bromoisoquinoline 2-oxide: Analysis and Interpretation

The 1H NMR spectrum of 4-Bromoisoquinoline 2-oxide is characterized by distinct signals in the aromatic region, each corresponding to a specific proton in the molecule. The interpretation of this spectrum is based on the analysis of chemical shifts and coupling patterns, which are influenced by the electron-withdrawing nature of the bromine atom and the N-oxide group.

To facilitate a comprehensive analysis, we will reference the known 1H NMR data of the parent compound, isoquinoline 2-oxide, and a closely related analog, 4-chloroquinoline N-oxide.[2][3]

Predicted 1H NMR Data for 4-Bromoisoquinoline 2-oxide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.9 - 9.1 | s | - |

| H-3 | ~8.3 - 8.5 | s | - |

| H-5 | ~8.0 - 8.2 | d | 7.5 - 8.5 |

| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |

| H-7 | ~7.8 - 8.0 | t | 7.0 - 8.0 |

| H-8 | ~7.9 - 8.1 | d | 7.5 - 8.5 |

Analysis of Substituent Effects:

-

N-Oxide Group: The N-oxide functionality exerts a significant deshielding effect on the protons in the pyridine ring, particularly at the α-positions (H-1 and H-3). This is due to the electron-withdrawing nature of the N-oxide group, which reduces the electron density around these protons.

-

Bromine Atom: The bromine atom at the C4 position introduces further electronic perturbations. As an electron-withdrawing group, it will deshield the adjacent protons. The absence of a proton at the C4 position simplifies the spectrum by removing a potential coupling partner for H-3 and H-5.

Detailed Peak Assignments:

-

H-1 and H-3: These protons are expected to be the most downfield-shifted signals in the spectrum due to their proximity to the electron-withdrawing N-oxide group. They will appear as singlets due to the absence of adjacent protons.

-

H-5, H-6, H-7, and H-8: These protons on the benzene ring will exhibit a more complex pattern of coupled multiplets. H-5 and H-8 will likely appear as doublets, being coupled to H-6 and H-7, respectively. H-6 and H-7 are expected to appear as triplets (or more complex multiplets if long-range couplings are resolved), each being coupled to two neighboring protons. The exact chemical shifts will be influenced by the combined electronic effects of the fused pyridine N-oxide ring.

Visualizing the Molecular Structure and Proton Assignments

To provide a clear visual representation of the molecule and the corresponding proton assignments, the following diagrams are provided.

Figure 1. Molecular structure of 4-Bromoisoquinoline 2-oxide with atom numbering.

Sources

13C NMR Analysis of 4-Bromoisoquinoline 2-oxide: From Theory to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple data report, this document elucidates the theoretical principles governing the chemical shifts in this substituted N-oxide system, offers a field-proven, step-by-step protocol for data acquisition, and presents a detailed guide to spectral interpretation. By integrating foundational theory with practical expertise, this guide serves as an essential resource for researchers aiming to perform and interpret ¹³C NMR analysis for structural verification and characterization of complex heteroaromatic molecules.

Introduction: The Structural Challenge of Substituted Isoquinoline N-Oxides

Isoquinoline N-oxides are a pivotal class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of novel therapeutic agents and functional materials. Their biological activity is often intricately linked to their substitution pattern, making unambiguous structural characterization a cornerstone of the development process. 4-Bromoisoquinoline 2-oxide, featuring both a halogen substituent and an N-oxide functionality, presents a unique analytical challenge. The electronic environment of the bicyclic system is significantly perturbed by these two groups, leading to a complex and nuanced ¹³C NMR spectrum.

¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of organic molecules, providing direct insight into the chemical environment of each carbon atom.[1] However, a raw spectrum is merely data; its true value is unlocked through a rigorous understanding of the underlying principles that dictate the observed chemical shifts. This guide will deconstruct the electronic effects of the bromine and N-oxide substituents to build a predictive model for the ¹³C NMR spectrum of the title compound, followed by a robust experimental protocol to validate the analysis.

Theoretical Framework: Predicting the ¹³C Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. To predict the spectrum of 4-Bromoisoquinoline 2-oxide, we must first understand the baseline shifts of the parent isoquinoline and then layer the predictable electronic effects of the N-oxide and bromine substituents.

The Parent Isoquinoline System

The ¹³C NMR spectrum of isoquinoline serves as our reference. The chemical shifts for isoquinoline carbons have been well-documented, providing a foundation for understanding more complex derivatives.[2] The nitrogen atom significantly influences the chemical shifts, particularly for the adjacent carbons (C1 and C3).

Substituent Effect I: The N-Oxide Moiety

The introduction of an N-oxide function dramatically alters the electronic landscape of the isoquinoline ring. This group exerts a powerful influence through a combination of inductive and resonance effects:

-

Inductive Effect (-I): The positively charged nitrogen atom in the N-oxide group strongly withdraws electron density from the ring, generally causing a downfield shift (deshielding) of the carbons, especially those in close proximity (α and γ carbons).

-

Resonance Effect (+M): The oxygen atom can donate electron density back into the ring system, particularly to the ortho (C1) and para (C3) positions. This effect leads to an upfield shift (shielding).

The net result is a complex interplay of these competing effects. In similar N-oxide systems, carbons alpha (C1) and gamma (C3) to the N-oxide are often shifted significantly.[3]

Substituent Effect II: The C4-Bromine Atom

The bromine atom at the C4 position also introduces competing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density inductively, which would be expected to deshield (shift downfield) the carbon it is attached to (the ipso-carbon, C4) and, to a lesser extent, adjacent carbons.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions and causing a shielding (upfield shift) effect.

-

Heavy Atom Effect: A crucial consideration for carbons directly bonded to bromine is the "heavy atom effect," which can induce a significant upfield (shielding) shift that often counteracts the expected deshielding from the inductive effect.[4][5] This is a relativistic effect related to spin-orbit coupling.

Integrated Prediction for 4-Bromoisoquinoline 2-oxide

By combining these effects, we can formulate a reasoned prediction for the ¹³C NMR spectrum. We anticipate nine distinct signals, as there are no planes of symmetry in the molecule. The predicted chemical shifts are summarized in Table 1.

Diagram 1: Molecular Structure and Carbon Numbering

Caption: Structure of 4-Bromoisoquinoline 2-oxide with IUPAC numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |

| C1 | 140 - 145 ppm | Alpha to the N-oxide, significantly deshielded by the inductive effect of N+, but shielded by the resonance donation from the oxygen. The net effect is typically a moderate downfield shift compared to isoquinoline. |

| C3 | 120 - 125 ppm | Gamma to the N-oxide and ortho to the bromine. The N-oxide's influence is weaker here. The bromine's resonance effect (+M) will cause some shielding. |

| C4 | 110 - 115 ppm | Ipso-carbon attached to bromine. The heavy atom effect is expected to dominate, causing a significant upfield shift despite bromine's electronegativity.[5] |

| C4a | 128 - 133 ppm | Quaternary carbon at the ring junction. Influenced by both rings and deshielded by proximity to the pyridine N-oxide ring. |

| C5 | 125 - 130 ppm | Part of the benzene ring, influenced by the electron-withdrawing nature of the adjacent heterocyclic ring. |

| C6 | 128 - 132 ppm | Standard aromatic carbon, expected to be in the typical range for a benzene ring fused to a heteroaromatic system.[6] |

| C7 | 129 - 134 ppm | Similar environment to C6, expected to have a similar chemical shift. |

| C8 | 126 - 131 ppm | Influenced by proximity to the N-oxide ring system. |

| C8a | 135 - 140 ppm | Quaternary carbon at the ring junction, adjacent to the N-oxide. Expected to be significantly deshielded due to the strong inductive effect of N+. |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Experimental Protocol: A Self-Validating System

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible ¹³C NMR data. The following procedure is designed to be a self-validating system, where careful execution minimizes ambiguity and ensures data integrity.

Materials and Reagents

-

4-Bromoisoquinoline 2-oxide (Purity >98%)

-

Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

-

Pasteur pipette with a small plug of glass wool for filtration

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Weighing: Accurately weigh 20-50 mg of 4-Bromoisoquinoline 2-oxide. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio.[7][8]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ with TMS. Vortex gently until the sample is fully dissolved. The solution should be clear and free of any particulate matter.

-

Filtration (Critical Step): To remove any suspended microparticles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the sample solution directly into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and carefully transfer the solution through the pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity and solvent.

Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and good resolution.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.

-

Acquisition Parameters: Load a standard ¹³C{¹H} experiment. Key parameters should be set as follows:

-

Pulse Program: zgpg30 or a similar pulse-acquire sequence with proton decoupling.

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including any potential impurities, are captured.

-

Transmitter Frequency Offset (O1P): Centered in the aromatic region, e.g., ~120 ppm.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for signal intensity, especially for quaternary carbons.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest peak of interest).

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Both zero-order and first-order phase corrections should be applied.

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference at 77.16 ppm.[6]

-

Peak Picking: Identify all significant peaks and label their chemical shifts.

Diagram 2: Experimental and Analytical Workflow

Caption: Workflow for ¹³C NMR Analysis of 4-Bromoisoquinoline 2-oxide.

Conclusion and Outlook

The ¹³C NMR analysis of 4-Bromoisoquinoline 2-oxide is a prime example of how fundamental principles of physical organic chemistry can be applied to solve complex structural problems. By systematically evaluating the electronic contributions of the N-oxide and bromine substituents, a reliable prediction of the chemical shift environment can be constructed. This theoretical framework, when combined with the robust experimental protocol detailed herein, provides a powerful and self-validating methodology for the unambiguous characterization of this and other similarly complex heteroaromatic systems. For researchers in drug development and materials science, mastering this analytical approach is not merely an academic exercise; it is a critical skill for accelerating innovation and ensuring the integrity of their scientific findings.

References

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Akhilam, C. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values [Video]. YouTube. Retrieved from [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

-

Ali, B. M., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]

-

ResearchGate. (2015, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2015, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

Hansen, P. E., et al. (2007). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 12(4), 891-900. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

-

ResearchGate. (2015, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Wawer, I., & Dabrowski, M. (2009). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 14(2), 868-877. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

-

University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ou.edu [ou.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Synthesis of 4-Bromoisoquinoline 2-Oxide

Introduction: The Strategic Importance of 4-Bromoisoquinoline 2-Oxide

In the landscape of modern medicinal chemistry and agrochemical development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted introduction of functional groups onto this scaffold is a critical endeavor for modulating pharmacological properties. 4-Bromoisoquinoline 2-oxide emerges as a highly valuable and versatile intermediate in this context. The presence of the bromine atom at the 4-position provides a reactive handle for a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Simultaneously, the N-oxide functionality profoundly influences the electronic properties of the ring system, activating it for further regioselective transformations and often enhancing solubility and metabolic stability in parent drug candidates.

This guide provides an in-depth exploration of the primary synthetic pathways to 4-Bromoisoquinoline 2-oxide, designed for researchers, scientists, and professionals in drug development. We will dissect two distinct and field-proven strategies for the initial synthesis of 4-bromoisoquinoline and follow with a robust protocol for its subsequent N-oxidation. The discussion emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Part I: Synthesis of the Core Intermediate: 4-Bromoisoquinoline

The synthesis of 4-bromoisoquinoline is the foundational stage. The choice of method often represents a trade-off between classical, high-temperature approaches and modern, milder catalytic systems. We will explore both to provide a comprehensive operational perspective.

Method A: Classical High-Temperature Electrophilic Bromination

This traditional approach relies on the direct electrophilic substitution of an isoquinoline salt at elevated temperatures. While the conditions are harsh, it is a well-established method that avoids the need for complex catalysts.

Expertise & Rationale: The direct bromination of isoquinoline typically yields 5-bromo and 8-bromo isomers due to the directing effects of the heterocyclic nitrogen. To achieve substitution at the 4-position, the reaction conditions must be significantly altered. By using isoquinoline hydrochloride as the substrate and conducting the reaction at a high temperature (ca. 180°C) in a high-boiling solvent like nitrobenzene, the regioselectivity is shifted.[1] At this temperature, a thermodynamic equilibrium is likely established, favoring the formation of the 4-bromo isomer. The use of the hydrochloride salt may also influence the electronic distribution within the ring, contributing to this selectivity. The slow, dropwise addition of bromine is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.[1]

Experimental Protocol: High-Temperature Bromination

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.

-

Initial Charge: Charge the flask with isoquinoline hydrochloride (1.0 eq.) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).

-

Heating: Begin stirring and heat the mixture to approximately 180°C. Continue heating until a clear, yellow solution is obtained.[1]

-

Bromine Addition: Add bromine (1.1 eq.) to the dropping funnel. Add the bromine dropwise to the heated solution over a period of at least 1 hour. A smooth evolution of hydrogen chloride gas should be observed.[1]

-

Reaction Monitoring: After the addition is complete, the reaction mixture should be a single, amber-red phase. Maintain the temperature at ~180°C with continuous stirring. The reaction progress can be monitored by observing the cessation of HCl evolution. This typically requires an additional 3 to 5 hours of heating.[1]

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a solution of aqueous sodium bisulfite to quench any unreacted bromine.

-

Make the solution basic by the addition of an appropriate base (e.g., NaOH or Na2CO3 solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure 4-bromoisoquinoline.

-

Data Presentation: High-Temperature Bromination

| Parameter | Value / Reagent | Rationale / Reference |

| Starting Material | Isoquinoline Hydrochloride | Pre-formed salt influences reactivity. |

| Brominating Agent | Elemental Bromine (Br₂) | Potent electrophile for aromatic substitution.[1] |

| Solvent | Nitrobenzene | High boiling point allows for necessary reaction temperature.[1] |

| Temperature | ~180 °C | Critical for achieving 4-position selectivity.[1] |

| Reaction Time | 4 - 6 hours | Required for reaction completion, monitored by HCl evolution.[1] |

Workflow Visualization: High-Temperature Bromination

Caption: Workflow for the synthesis of 4-Bromoisoquinoline via high-temperature bromination.

Method B: Modern Palladium-Catalyzed Electrocyclic Reaction

This contemporary method offers a more elegant and selective route, leveraging the power of transition metal catalysis to construct the brominated isoquinoline core from acyclic precursors.

Expertise & Rationale: This strategy involves a palladium-catalyzed electrocyclization of a 2-alkynyl benzyl azide.[2] The key to introducing the bromine at the 4-position is the specific catalyst system: a combination of Palladium(II) bromide (PdBr₂), Copper(II) bromide (CuBr₂), and Lithium bromide (LiBr). In this catalytic cycle, the palladium species orchestrates the cyclization of the azide onto the alkyne. The bromide ligands from the catalyst and additive are then incorporated into the final product, regioselectively forming the C-Br bond at the 4-position. This method is highly attractive due to its milder reaction conditions (80°C vs. 180°C) and its ability to introduce the bromine atom as part of the ring-forming process, ensuring excellent regiocontrol.[2]

Experimental Protocol: Palladium-Catalyzed Cyclization

-

Starting Material Synthesis: Prepare the requisite 2-alkynyl benzyl azide from the corresponding 2-alkynyl benzyl alcohol or halide. This is a standard multi-step preparation not detailed here.

-

Apparatus Setup: In a reaction vial or flask, combine the 2-alkynyl benzyl azide (1.0 eq.), PdBr₂ (5 mol%), CuBr₂ (3.0 eq.), and LiBr (3.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to the vial (typically to a concentration of ~0.06 M with respect to the starting azide).

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80°C with stirring for the required time (monitorable by TLC or LC-MS).

-

Workup and Isolation:

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromoisoquinoline.[2]

-

Data Presentation: Palladium-Catalyzed Cyclization

| Parameter | Value / Reagent | Rationale / Reference |

| Starting Material | 2-Alkynyl Benzyl Azide | Acyclic precursor for cyclization. |

| Catalyst System | PdBr₂ / CuBr₂ / LiBr | Orchestrates cyclization and serves as the bromine source.[2] |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for the catalytic cycle.[2] |

| Temperature | 80 °C | Significantly milder than classical bromination.[2] |

| Additives | CuBr₂, LiBr | Act as co-catalyst and bromide source.[2] |

Workflow Visualization: Palladium-Catalyzed Cyclization

Caption: Workflow for the Pd-catalyzed synthesis of 4-Bromoisoquinoline.

Part II: N-Oxidation of 4-Bromoisoquinoline

With 4-bromoisoquinoline in hand, the final step is the selective oxidation of the ring nitrogen to form the target N-oxide. This transformation is generally high-yielding and chemoselective.

Expertise & Rationale: The nitrogen atom in the isoquinoline ring is a nucleophilic site and is susceptible to oxidation by peroxy acids. This reaction is a classic example of nucleophilic attack by the nitrogen lone pair on the electrophilic outer oxygen of the peroxy acid.[3] The choice of oxidizing agent is critical for efficiency and safety. While meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation, a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ, is also a well-documented and highly effective method for the N-oxidation of isoquinolines, including 4-bromoisoquinoline itself.[4][5] This method is often preferred for its cost-effectiveness and the straightforward removal of byproducts. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: N-Oxidation with Peracetic Acid

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoisoquinoline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (a slight excess, e.g., 1.1-1.5 eq.).

-

Heating: Heat the reaction mixture to 60–70°C.[4]

-

Reaction Monitoring: Monitor the reaction for completion using TLC (the N-oxide product will be significantly more polar than the starting material). The reaction typically takes several hours (3-12 h).[4]

-

Workup and Isolation:

-

Cool the reaction mixture.

-

Carefully remove the excess volatile reactants (acetic acid, water) under reduced pressure at a slightly elevated temperature (e.g., 90°C water bath).[4]

-

To the remaining residue, add water and again remove the volatiles under vacuum to ensure complete removal of acetic acid.

-

Dissolve the residue in a suitable organic solvent like chloroform or dichloromethane.

-

Add solid potassium carbonate (K₂CO₃) in excess to neutralize any remaining acid and dry the solution.

-

Filter the mixture and concentrate the filtrate to obtain the crude 4-Bromoisoquinoline 2-oxide.

-

The product can be further purified by recrystallization (e.g., from acetone or an ethanol/ether mixture).

-

Data Presentation: N-Oxidation Reaction

| Parameter | Value / Reagent | Rationale / Reference |

| Starting Material | 4-Bromoisoquinoline | The synthesized heterocyclic core. |

| Oxidizing System | 30% aq. H₂O₂ / Glacial AcOH | Generates peracetic acid in situ for N-oxidation.[4] |

| Solvent | Glacial Acetic Acid | Acts as both solvent and reactant.[4] |

| Temperature | 60 - 70 °C | Provides sufficient energy for the oxidation to proceed.[4] |

| Reaction Time | 3 - 12 hours | Monitored by TLC for completion.[4] |

Workflow Visualization: N-Oxidation

Caption: Workflow for the N-Oxidation of 4-Bromoisoquinoline.

Conclusion

The synthesis of 4-Bromoisoquinoline 2-oxide is a two-stage process that can be approached through both classical and modern synthetic methodologies. The initial formation of 4-bromoisoquinoline can be achieved either by high-temperature direct bromination, a robust if forceful method, or by a more refined and selective palladium-catalyzed cyclization. The subsequent N-oxidation is a reliable and high-yielding transformation, readily accomplished with common laboratory reagents like peracetic acid. The choice of the initial bromination strategy will depend on the scale, available starting materials, and the desire to avoid harsh conditions and transition metal catalysts. Both pathways ultimately provide access to a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and agrochemical research.

References

- Innovassynth Technologies (India) Ltd. A Process For The Synthesis Of 4 Fluoro Isoquinoline. IN200700027.

-

PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available at: [Link]

-

Journal of Organic Chemistry. Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 4-Bromoisoquinoline in Modern Agrochemicals. Available at: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

Zhang, H.-P., & Li, H.-Y. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 38(11), 654-656. Available at: [Link]

-

Quimica Organica. Isoquinoline synthesis. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

ChemSynthesis. 4-bromoisoquinoline. Available at: [Link]

- Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, Vol. 15 (pp. 677-832). Georg Thieme Verlag.

-

ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.

-

Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-

SlideShare. Preparation and Properties of Isoquinoline. Available at: [Link]

-

YouTube. NOS Enzymes and Nitric Oxide Synthesis Part 1. Available at: [Link]

-

YouTube. Reactions of Isoquinoline. Available at: [Link]

Sources

Discovery and History of 4-Bromoisoquinoline 2-oxide: A Technical Whitepaper

[1]

Executive Summary

4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a pivotal heterocyclic intermediate in the synthesis of functionalized isoquinolines.[1] Distinguished by the coexistence of a nucleophilic N-oxide moiety and an electrophilic bromine substituent at the C4 position, it serves as a "chemical chameleon" in drug discovery.[1] It allows for orthogonal functionalization: nucleophilic substitution at C1 (via Reissert-Henze type mechanisms) and transition-metal-catalyzed cross-coupling at C4.[1] This guide details its historical genesis, definitive synthetic protocols, and reactivity profile for advanced medicinal chemistry applications.

Historical Genesis & Discovery[1]

The discovery of 4-bromoisoquinoline 2-oxide is inextricably linked to the "Golden Age" of heterocyclic N-oxide chemistry in Japan during the mid-20th century.[1]

-

The Seminal Discovery (1953): The compound was first synthesized and characterized by Eiji Ochiai and Morio Ikehara at the University of Tokyo. Their work, published in the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), established the fundamental reactivity of isoquinoline N-oxides.[1]

-

Context: Ochiai’s group was systematically exploring the nitration and bromination of heteroaromatic N-oxides.[1] They demonstrated that while direct bromination of isoquinoline N-oxide often yields the 5-bromo isomer (due to the directing effect of the N-oxide in strong acid), the 4-bromo derivative is best accessed via the oxidation of the pre-brominated parent heterocycle.[1]

-

Significance: This established the "Pre-functionalization Strategy"—introducing the halogen before N-oxidation—as the standard for accessing C4-substituted isoquinoline N-oxides.[1]

Synthetic Evolution and Protocols

Two primary logical pathways exist for the synthesis of 4-bromoisoquinoline 2-oxide. The Indirect Route (Route A) is the industry standard due to its high regioselectivity.[1]

Route A: The Standard Oxidative Protocol (Recommended)

This route avoids the regioselectivity issues of direct bromination.[1]

Step 1: Bromination of Isoquinoline

-

Reagents: Isoquinoline, Bromine (

), Aluminum Chloride ( -

Mechanism: Electrophilic aromatic substitution.[1] The C4 position is the most electron-rich site in the protonated isoquinoline species (or complex).[1]

-

Conditions: High temperature (

C in nitrobenzene) or Lewis Acid catalysis.[1]

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA) in DCM or

in Acetic Acid. -

Mechanism: Electrophilic attack of the peracid oxygen on the isoquinoline nitrogen lone pair.[1]

-

Yield: Typically >90%.[1]

Route B: Direct Bromination (Not Recommended)

Direct bromination of isoquinoline 2-oxide typically requires harsh conditions (e.g.,

Detailed Experimental Protocol (Route A)

1. Preparation of 4-Bromoisoquinoline:

-

Dissolve Isoquinoline (1.0 eq) in nitrobenzene.

-

Add Bromine (1.1 eq) dropwise at room temperature (exothermic).

-

Heat the mixture to

C for 4–6 hours. Note: HBr evolution must be trapped. -

Cool, basify with NaOH, and extract with DCM. Distill or recrystallize to obtain 4-bromoisoquinoline (mp 40–43°C).

2. Oxidation to 4-Bromoisoquinoline 2-oxide:

-

Dissolve 4-bromoisoquinoline (1.0 eq) in Dichloromethane (DCM).

-

Cool to

C. -

Add mCPBA (1.2 eq, 70-75%) portion-wise to control exotherm.[1]

-

Stir at Room Temperature for 4 hours.

-

Workup: Wash with

(to quench peroxides) followed by Sat. -

Dry (

) and concentrate. -

Purification: Recrystallization from Acetone/Hexane yields the N-oxide as a crystalline solid.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the Pre-functionalization Strategy.

Technical Characterization & Data

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 224.06 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |

| Melting Point | >100°C (Dec.) | Higher than parent 4-Br-isoquinoline (40°C).[1] |

| Solubility | DCM, | Poor solubility in non-polar alkanes. |

| Stability | Hygroscopic | Store under inert atmosphere; light sensitive.[1][3][4] |

| Key NMR Signal | H1 proton shifts downfield due to N-oxide anisotropy.[1] |

Reactivity Profile & Applications

The utility of 4-bromoisoquinoline 2-oxide lies in its dual reactivity.

A. C1-Functionalization (Reissert-Henze Reaction)

The N-oxide activates the C1 position toward nucleophilic attack.[1]

-

Reaction: Treatment with benzoyl chloride and TMSCN (or KCN).[1]

-

Product: 1-Cyano-4-bromoisoquinoline.[1]

-

Mechanism: Acylation of the oxygen creates an activated cation, followed by nucleophilic attack of cyanide at C1 and elimination of benzoate.[1]

B. Rearrangement Reactions[1][5][6]

-

Meisenheimer/Boekelheide: Heating with acetic anhydride (

) leads to rearrangement, typically yielding 4-bromo-1-hydroxyisoquinoline (isocarbostyril) or 4-bromo-1-acetoxymethyl derivatives depending on conditions.[1]

C. Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond remains active for Pd-catalyzed coupling.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

-

Sonogashira: Coupling with terminal alkynes.

-

Note: The N-oxide moiety can coordinate to Pd catalysts, sometimes requiring higher catalyst loading or specific ligands (e.g., phosphines with large cone angles).[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways available from the N-oxide scaffold.[1]

References

-

Ochiai, E., & Ikehara, M. (1953). Polarization of Aromatic Heterocyclic Compounds. LXXXVII. Bromination of Isoquinoline N-Oxide. Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), 73, 666–669.

-

Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride.[1][2] Journal of Organic Chemistry, 23(11), 1787–1789.

-

Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Detailed discussion on Reissert-Henze and Boekelheide rearrangements).

-

Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen.[1] Academic Press.[1] (Context on C1-nucleophilic attack on N-oxides).

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1440-60-4,1-(Chloroacetyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1440-60-4,1-(Chloroacetyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Safety and Handling of 4-Bromoisoquinoline 2-Oxide

Executive Summary

4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a specialized heterocyclic building block used primarily in the synthesis of functionalized isoquinolines via C-H activation and nucleophilic substitution.[1] While structurally related to the parent 4-bromoisoquinoline, the presence of the N-oxide moiety introduces specific thermal and photochemical instabilities that require distinct handling protocols. This guide synthesizes safety data, experimental best practices, and emergency response strategies for researchers handling this compound in drug discovery and organic synthesis workflows.

Chemical Profile & Hazard Identification

Substance Identity

| Property | Detail |

| Chemical Name | 4-Bromoisoquinoline 2-oxide (4-Bromoisoquinoline N-oxide) |

| CAS Number | 3749-21-1 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; sparingly soluble in water.[1][2] |

GHS Hazard Classification

Based on structural analogs and functional group reactivity, the following GHS classifications apply. Note that N-oxides possess latent energy due to the weak N–O bond.

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4][5][6][7][8][9] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[3][4][6][7][8][9] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][5][7][8][9] |

| Reactivity Hazard | -- | -- | Warning: Potential for vigorous thermal decomposition >100°C. |

Storage & Stability Protocols

Environmental Sensitivity

The N-oxide functionality renders this compound sensitive to environmental factors that can trigger deoxygenation or rearrangement (e.g., Meisenheimer rearrangement).

-

Photostability: Light sensitive. Exposure to UV/visible light can induce photochemical deoxygenation to the parent isoquinoline or ring expansion.

-

Protocol: Store in amber glass vials or wrap clear vessels in aluminum foil.

-

-

Hygroscopicity: Moderately hygroscopic. Moisture absorption can alter stoichiometry and catalyze decomposition.

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

-

-

Thermal Stability: Critical Control Point. Isoquinoline N-oxides are generally stable at room temperature but can decompose violently if heated to their melting point or beyond in the absence of solvent.

-

Protocol:Store at 2–8°C. Do not store near heat sources.

-

Operational Handling Guidelines (The "Application Scientist" Perspective)

This section details how to handle the compound during actual experimentation, moving beyond standard SDS advice.

Weighing and Transfer

-

Engineering Control: Always handle inside a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/dry, as static discharge can disperse hazardous dust.

-

Tooling: Use glass or Teflon-coated spatulas . Avoid metal spatulas if possible; trace transition metals (Fe, Cu) can catalyze the decomposition of N-oxides or residual peroxides from synthesis.

Reaction Setup (C-H Activation / Functionalization)

When using 4-Bromoisoquinoline 2-oxide as an electrophile or oxidant:

-

Solvent Choice: Avoid protic solvents at high temperatures if possible, as they can facilitate rearrangement. Chlorinated solvents (DCM, DCE) are standard but require effective ventilation.

-

Temperature Limits:

-

Reaction Temp: If heating is required (e.g., >80°C), ensure a blast shield is in place.

-

DSC Screening: For reactions scaled >1.0 g, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify exotherms before scale-up.

-

Purification & Solvent Removal (CRITICAL)

The most dangerous phase of handling N-oxides is the concentration step.

-

Rotary Evaporation: Never heat the water bath above 40°C .

-

Dryness: Avoid concentrating to absolute dryness if the compound is impure. Impurities (especially residual oxidants like mCPBA) can lower the decomposition onset temperature.

-

Safe Practice: Concentrate to a viscous oil/slurry and induce crystallization with a co-solvent (e.g., Ether/Hexane) rather than stripping to a dry solid under heat.

-

Experimental Workflow: Synthesis & Quenching

A common route to this compound is the oxidation of 4-bromoisoquinoline using m-chloroperbenzoic acid (mCPBA). This workflow presents specific hazards regarding peroxide accumulation.

Visualization: Synthesis Safety Workflow

Figure 1: Safe synthesis and isolation workflow emphasizing the critical peroxide quenching step.

Detailed Protocol: Peroxide Quenching

Why: N-oxidation often uses excess oxidant. Isolating 4-Bromoisoquinoline 2-oxide with residual mCPBA creates a shock-sensitive mixture.

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) or Sodium Bisulfite ( -

Verify: Dip a starch-iodide paper into the organic layer.

-

Blue/Black: Active peroxides remain. Do not concentrate. Add more reducing agent.

-

White/Colorless: Safe to proceed.

-

Emergency Protocols

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. N-oxides can penetrate skin. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[4][5][7][8] Remove contact lenses.[3][4][5][6][7][8] Seek immediate ophthalmological attention. |

| Inhalation | Move to fresh air.[4][5][6][7][8] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |

| Thermal Runaway | If a reaction vessel smokes or rapidly boils: Close the fume hood sash immediately. Do not approach. Cut heat remotely if possible. Evacuate the lab. |

Disposal & Waste Management

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do not mix with strong reducing agents or oxidizers in the waste stream.

-

Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (

) and Hydrogen Bromide (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24891967, 4-Bromoisoquinoline. Retrieved from [Link]

-

El-Demerdash, A. et al. (2019). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. Journal of Computational Chemistry. Retrieved from [Link]

-

American Chemical Society. (2017). Standard Operating Procedure: 3-Chloroperbenzoic acid (mCPBA). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

Application Note: Scalable Synthesis of 4-Bromoisoquinoline 2-oxide

Executive Summary